Cas no 910443-30-0 (1-sec-butyl-5-oxopyrrolidine-3-carboxamide)

1-sec-butyl-5-oxopyrrolidine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-(butan-2-yl)-5-oxopyrrolidine-3-carboxamide
- 1-Sec-butyl-5-oxopyrrolidine-3-carboxamide
- BBL021669
- KM4615
- STK894385
- 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide
- 1-butan-2-yl-5-oxopyrrolidine-3-carboxamide
- 1-sec-butyl-5-oxopyrrolidine-3-carboxamide
-
- インチ: 1S/C9H16N2O2/c1-3-6(2)11-5-7(9(10)13)4-8(11)12/h6-7H,3-5H2,1-2H3,(H2,10,13)
- InChIKey: LEKCWODOYZKEOP-UHFFFAOYSA-N
- ほほえんだ: O=C1CC(C(N)=O)CN1C(C)CC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 228
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 63.4
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 404.7±34.0 °C at 760 mmHg
- フラッシュポイント: 198.6±25.7 °C
- じょうきあつ: 0.0±0.9 mmHg at 25°C
1-sec-butyl-5-oxopyrrolidine-3-carboxamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-sec-butyl-5-oxopyrrolidine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | S682463-100mg |
1-sec-butyl-5-oxopyrrolidine-3-carboxamide |
910443-30-0 | 100mg |
$ 230.00 | 2022-06-03 | ||
Chemenu | CM529200-1g |
1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide |
910443-30-0 | 97% | 1g |
$782 | 2024-07-20 | |
TRC | S682463-10mg |
1-sec-butyl-5-oxopyrrolidine-3-carboxamide |
910443-30-0 | 10mg |
$ 50.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649324-1g |
1-(Sec-butyl)-5-oxopyrrolidine-3-carboxamide |
910443-30-0 | 98% | 1g |
¥9945.00 | 2024-04-25 | |
TRC | S682463-50mg |
1-sec-butyl-5-oxopyrrolidine-3-carboxamide |
910443-30-0 | 50mg |
$ 160.00 | 2022-06-03 | ||
Crysdot LLC | CD11019345-1g |
1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide |
910443-30-0 | 97% | 1g |
$790 | 2024-07-19 |
1-sec-butyl-5-oxopyrrolidine-3-carboxamide 関連文献
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
1-sec-butyl-5-oxopyrrolidine-3-carboxamideに関する追加情報
Comprehensive Overview of 1-sec-butyl-5-oxopyrrolidine-3-carboxamide (CAS No. 910443-30-0): Properties, Applications, and Market Insights
The compound 1-sec-butyl-5-oxopyrrolidine-3-carboxamide (CAS No. 910443-30-0) is a specialized organic molecule featuring a pyrrolidone backbone with a sec-butyl group and a carboxamide functional group. This unique structure makes it a valuable intermediate in pharmaceutical and agrochemical research. The growing interest in pyrrolidone derivatives for drug development has positioned this compound as a subject of scientific and industrial attention.
Chemically, 1-sec-butyl-5-oxopyrrolidine-3-carboxamide demonstrates notable stability under standard conditions, with a molecular weight of 184.24 g/mol. Its carboxamide moiety contributes to hydrogen bonding potential, enhancing solubility in polar solvents—a critical factor for bioavailability in pharmaceutical applications. Researchers frequently investigate its structure-activity relationships when developing new therapeutic agents, particularly for neurological and inflammatory conditions.
In pharmaceutical applications, this compound serves as a key building block for small molecule drugs targeting protein-protein interactions. The 5-oxopyrrolidine core mimics natural amino acid structures, making it valuable for designing enzyme inhibitors. Recent studies explore its potential in developing neuroprotective agents, aligning with current healthcare trends focusing on neurodegenerative diseases like Alzheimer's and Parkinson's.
The agrochemical industry utilizes 1-sec-butyl-5-oxopyrrolidine-3-carboxamide in developing novel crop protection agents. Its structural features enable the creation of compounds with improved systemic movement in plants and reduced environmental persistence. This addresses the growing demand for sustainable agriculture solutions that maintain efficacy while minimizing ecological impact—a major focus in modern farming practices.
Market analysis reveals increasing demand for specialty chemical intermediates like 910443-30-0, driven by expanding pharmaceutical R&D budgets and the need for innovative agrochemicals. The compound's versatility supports its use across multiple therapeutic areas, including central nervous system disorders and metabolic diseases, both representing significant unmet medical needs in aging populations worldwide.
Manufacturing processes for 1-sec-butyl-5-oxopyrrolidine-3-carboxamide typically involve multi-step organic synthesis with careful control of stereochemistry at the sec-butyl position. Recent process optimization efforts focus on green chemistry principles, reducing solvent waste and improving atom economy—responding to industry pressures for more sustainable production methods.
Quality control standards for CAS No. 910443-30-0 emphasize purity levels exceeding 98%, with rigorous testing for residual solvents and heavy metals. Analytical methods commonly employ HPLC and GC-MS techniques, ensuring compliance with pharmaceutical-grade specifications. These stringent requirements reflect the compound's importance in preclinical drug development pipelines.
Storage recommendations for 1-sec-butyl-5-oxopyrrolidine-3-carboxamide include protection from moisture at controlled room temperature, maintaining stability for extended periods. Proper handling procedures prevent degradation of the carboxamide functionality, preserving the compound's reactivity for subsequent synthetic transformations.
Emerging research explores novel derivatives of 910443-30-0 with modified alkyl substituents or additional functional groups. These structural variations aim to optimize pharmacokinetic properties while maintaining the core pyrrolidinone scaffold's beneficial characteristics—a strategy gaining traction in fragment-based drug design approaches.
Intellectual property landscapes show growing patent activity surrounding pyrrolidone-3-carboxamide derivatives, particularly in therapeutic areas addressing chronic inflammation and oxidative stress-related conditions. This reflects broader industry trends toward targeting fundamental disease mechanisms with small molecule interventions.
Environmental fate studies indicate that 1-sec-butyl-5-oxopyrrolidine-3-carboxamide undergoes moderate biodegradation under standard conditions, with low bioaccumulation potential. These characteristics support its use in developing environmentally benign agrochemicals, aligning with regulatory pressures for safer chemical alternatives.
From a regulatory perspective, proper documentation of CAS 910443-30-0 includes safety data sheets detailing appropriate handling procedures. While not classified as hazardous under current systems, standard laboratory precautions apply when working with this fine chemical intermediate in research or production settings.
The global market for specialty pyrrolidone derivatives continues to expand, with 1-sec-butyl-5-oxopyrrolidine-3-carboxamide representing a niche but growing segment. Industry forecasts predict steady demand growth as research into its therapeutic and agricultural applications progresses, particularly in developing next-generation small molecule therapeutics.
Recent scientific literature highlights innovative applications of 910443-30-0 in medicinal chemistry, including its use as a scaffold for developing allosteric modulators of biological targets. This approach capitalizes on the compound's ability to access less-conserved binding sites—a strategy gaining prominence in drug discovery programs targeting challenging disease mechanisms.
Supply chain considerations for 1-sec-butyl-5-oxopyrrolidine-3-carboxamide emphasize reliable sourcing of high-purity starting materials and maintenance of strict quality control throughout synthesis. These factors become increasingly important as the compound transitions from research-scale to potential commercial applications in pharmaceutical development.
910443-30-0 (1-sec-butyl-5-oxopyrrolidine-3-carboxamide) 関連製品
- 1550987-04-6(Piperidine, 3-(1-ethyl-1H-tetrazol-5-yl)-)
- 1021126-44-2(3-[(4-fluorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione)
- 869081-06-1(8-(diethylamino)methyl-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one)
- 1142212-65-4(1-(5-Chloro-2,4-dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol)
- 2580235-92-1(3-({1-(benzyloxy)carbonylazetidin-3-yl}oxy)benzoic acid)
- 1349699-98-4((R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride)
- 1879276-32-0(benzyl N-[4-cyano-2-(trifluoromethyl)phenyl]carbamate)
- 1298116-18-3(Monacolin L Acid Lithium Salt)
- 1480-90-6(2-fluoro-1,7-dihydro-6H-Purin-6-one)
- 879862-14-3(N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide)




